molecular formula C17H20FNO B6611249 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine CAS No. 2763780-90-9

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine

Cat. No.: B6611249
CAS No.: 2763780-90-9
M. Wt: 273.34 g/mol
InChI Key: NZJWMSMVTPIMQX-UHFFFAOYSA-N
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Description

1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine is a bicyclic compound characterized by a rigid bicyclo[1.1.1]pentane core substituted with a fluorine atom at position 2 and a phenyl group at position 2. This compound’s unique geometry combines conformational rigidity (due to the bicyclo[1.1.1]pentane framework) with the hydrogen-bonding capability of the fluorine atom and the aromatic interactions of the phenyl group. Such features make it a candidate for targeting proteins with well-defined hydrophobic pockets or polar interaction sites, such as sigma-1 receptors (S1R) or enzymes requiring steric constraint for ligand binding .

Properties

IUPAC Name

(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-14-16(13-7-3-1-4-8-13)11-17(14,12-16)15(20)19-9-5-2-6-10-19/h1,3-4,7-8,14H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJWMSMVTPIMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C23CC(C2)(C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition in Flow Systems

A scalable approach involves the reaction of [1.1.1]propellane with diacetyl under UV light (365 nm) in a flow reactor. This method, demonstrated by Kuvychko et al., produces bicyclo[1.1.1]pentane-1,3-diketone intermediates on a kilogram scale within 6 hours. Key advantages include:

  • Throughput : 1 kg of diketone synthesized daily using Fluorinated Ethylene Propylene (FEP) tubing.

  • Safety : Avoids hazardous mercury lamps via LED irradiation.

Radical-Based Alkylation

Fluorination Strategies at the Bridgehead Position

Bridgehead fluorination is achieved through strain-release carbene addition to bicyclo[1.1.0]butane precursors. The protocol developed by Mykhailiuk et al. involves:

  • Synthesis of Bicyclo[1.1.0]butane Precursors : Starting from ketoacids (e.g., 3-phenylbicyclo[1.1.0]butane-1-carboxylic acid), obtained via cyclopropanation of styrene derivatives.

  • Fluorocarbene Addition : Treatment with CHF₂I and 1,8-diazabicycloundec-7-ene (DBU) generates fluorocarbene, which reacts with the strained bicyclo[1.1.0]butane to yield 2-fluoro-3-phenyl-BCP-carboxylic acid tert-butyl ester (90% yield).

  • Ester Hydrolysis : Cleavage of the tert-butyl group using trifluoroacetic acid (TFA) produces 2-fluoro-3-phenyl-BCP-carboxylic acid (84–90% yield).

Functionalization to the Target Amide

The carboxylic acid is converted to the piperidine amide via standard coupling protocols:

Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane.

  • Conditions : 0°C to room temperature, 2–4 hours, yielding >95% acid chloride.

Amide Coupling

  • Piperidine Incorporation : Reacting the acid chloride with piperidine in the presence of triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

  • Yield : 85–92% after purification by recrystallization or column chromatography.

Alternative Routes and Scalability Considerations

Flow Chemistry for Large-Scale Production

The photochemical synthesis of BCP iodides from alkyl iodides and propellane in flow reactors (365 nm LED) enables kilogram-scale production without catalysts. For example, 855 g of BCP iodide was synthesized in one run (72% yield). Subsequent functionalization via SN2 displacement or cross-coupling could introduce the phenyl group prior to fluorination.

Haloform Reaction for Dicarboxylic Acids

Analytical Characterization

Critical data for verifying the target compound include:

  • NMR : ¹⁹F NMR δ = -180 to -185 ppm (bridgehead fluorine).

  • X-ray Crystallography : Confirms the BCP core geometry and substituent positions.

  • HPLC-MS : Purity >97% with m/z = 288.1 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity in Fluorination : Competing pathways during carbene addition may yield di- or tri-fluorinated byproducts. Excess CHF₂I (2.5 equiv) and slow addition mitigate this.

  • Steric Hindrance : Bulky substituents (e.g., 3-phenyl) reduce reaction rates. Elevated temperatures (40–60°C) improve yields in fluorocarbene additions.

Comparative Analysis of Methods

MethodScaleYield (%)Key Advantage
Photochemical FlowKilogram72Catalyst-free, high throughput
Radical AlkylationGram31–45Metal-free, modular substituents
Carbene AdditionMultigram84–90Direct bridgehead fluorination

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carbonyl-piperidine bond (amide functional group) can undergo hydrolysis under acidic or basic conditions. While bicyclo[1.1.1]pentane-derived amides exhibit enhanced stability compared to aromatic analogs due to reduced electron-withdrawing effects , harsh conditions may still cleave the bond:

Conditions Reagents Outcome Source
Acidic hydrolysis6M HCl, refluxCleavage to carboxylic acid and piperidine
Basic hydrolysisNaOH (aq), 100°CSalt formation (carboxylate + piperidine)

This reaction is critical for prodrug activation or metabolic degradation pathways .

Reduction of the Carbonyl Group

The carbonyl group can be reduced to a methylene bridge or alcohol, depending on the reagent:

Reagent Conditions Product Notes Source
LiAlH₄Anhydrous THF, 0°C to RT1-{2-fluoro-3-phenyl-BCP}-piperidylmethanolSelective reduction to alcohol
BH₃·THFReflux, 12hPartial reduction with retained amideLower reactivity due to steric hindrance

Reduction pathways are less efficient than in non-bicyclic amides due to steric shielding by the bicyclo[1.1.1]pentane core.

Functionalization of the Piperidine Ring

The piperidine nitrogen can participate in alkylation or acylation reactions:

Reaction Type Reagents Product Yield Source
AlkylationCH₃I, K₂CO₃, DMFN-methylpiperidinium derivative78%
AcylationAcCl, Et₃N, CH₂Cl₂N-acetylpiperidine analog65%

These modifications alter the compound’s solubility and bioavailability .

Nucleophilic Substitution at the Fluoro Position

The fluorine atom on the bicyclo[1.1.1]pentane core exhibits limited reactivity in aliphatic systems but may undergo substitution under specialized conditions:

Nucleophile Catalyst/Reagent Product Yield Source
NaN₃CuI, DMF, 80°CAzide-substituted BCP42%

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: Its unique structure may interact with biological targets, making it a potential candidate for drug discovery.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.

  • Industry: Its properties may be harnessed in material science for the development of advanced materials.

Mechanism of Action

The mechanism by which 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Size and Hydrophobicity: Larger hydrophobic groups at position 4 of piperidine (e.g., compounds 37, 62, 66) increase RMSD (>4.0 Å) due to reorientation into a larger cavity near helices α4/α3.
  • Salt Bridge Retention : Despite divergent orientations, all analogs (including high-RMSD compounds) maintain a critical salt bridge between the piperidine amine and residue Glu172, a conserved interaction in S1R ligands. The target compound’s carbonyl group may enhance polar interactions, though its amine orientation requires validation .

Pharmacophore Compatibility

The pharmacophore model for S1R ligands includes:

A cationic amine (for Glu172 interaction).

Hydrophobic regions (for α4/α5 helix proximity).

Aromatic/halogen substituents (for auxiliary binding).

  • Target Compound : The fluorine atom may act as a hydrogen-bond acceptor, complementing the pharmacophore’s polar requirements. The phenyl group aligns with hydrophobic cavity demands, while the bicyclo[1.1.1]pentane core could reduce entropic penalties by pre-organizing the ligand .
  • RC-33 Derivatives : Compounds with RMSD <2.0 Å (e.g., most in Table 2) align closely with RC-33’s pharmacophore, whereas high-RMSD analogs rely on alternative hydrophobic contacts. The target compound’s rigid scaffold may bypass such trade-offs by enforcing a specific binding pose .

Electronic and Steric Effects

  • Fluorine vs. This could improve binding specificity or metabolic stability compared to purely hydrophobic derivatives like compound 37 .
  • Bicyclo[1.1.1]pentane vs. Phenylbutyl Chains : The bicyclic system reduces conformational freedom, which may enhance binding entropy but limit adaptability to variable cavity sizes. In contrast, flexible 3-phenylbutyl chains (e.g., in RC-33) accommodate diverse orientations at the cost of higher RMSD .

Biological Activity

1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H14FNO\text{C}_{13}\text{H}_{14}\text{F}\text{N}\text{O}

Key Properties:

  • Molecular Weight: 221.25 g/mol
  • CAS Number: 2731007-38-6
  • Purity: ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes.

Inhibition Studies

Research has indicated that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to neurodegenerative diseases. For example, studies have shown that bicyclic compounds can modulate the activity of γ-secretase, an enzyme implicated in Alzheimer's disease pathology .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Reference
Enzyme InhibitionInhibits γ-secretase
Neuroprotective EffectsPotentially protects neurons
Antidepressant ActivityModulates serotonin receptors

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of bicyclic compounds similar to this compound. The results indicated significant protection against oxidative stress-induced neuronal death in vitro, suggesting potential therapeutic applications in neurodegenerative conditions .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant properties of this compound, examining its effects on serotonin reuptake inhibition. The findings revealed that it exhibits a moderate affinity for serotonin transporters, indicating a potential mechanism for alleviating depressive symptoms .

Q & A

Q. What synthetic strategies are effective for constructing the bicyclo[1.1.1]pentane core in this compound?

The bicyclo[1.1.1]pentane scaffold is typically synthesized via [2+2] cycloaddition of quadricyclane with electron-deficient alkenes under UV light, followed by strain-release functionalization. For fluorinated derivatives like this compound, fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor) or by introducing fluorinated precursors during bicyclo[1.1.1]pentane assembly. Post-functionalization of the bicyclic core with phenyl and carbonyl groups requires careful steric management due to the rigid geometry .

Q. How can the stereochemistry and regiochemistry of the fluorine and phenyl substituents be controlled during synthesis?

Regioselective substitution on the bicyclo[1.1.1]pentane system is challenging due to its symmetry. Fluorination at the 2-position and phenyl substitution at the 3-position can be achieved using directed C–H activation or transition-metal-catalyzed cross-coupling reactions. Computational modeling (DFT) is recommended to predict substituent orientation and optimize reaction conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 19F NMR : To confirm fluorine incorporation and monitor chemical shifts influenced by the bicyclic system’s electronic environment.
  • X-ray crystallography : Essential for resolving the strained bicyclo[1.1.1]pentane structure and substituent positions.
  • HRMS : To validate molecular weight and isotopic patterns, particularly given the compound’s low natural abundance .

Advanced Research Questions

Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s pharmacokinetic properties compared to non-rigid analogs?

The bicyclo[1.1.1]pentane moiety reduces conformational flexibility, potentially enhancing metabolic stability and membrane permeability. In vitro assays (e.g., microsomal stability tests) should compare half-life (t1/2) and clearance rates between this compound and its non-bicyclic counterparts. Computational tools like molecular dynamics simulations can further elucidate rigidity-driven bioavailability improvements .

Q. What strategies mitigate steric hindrance during piperidine coupling to the bicyclo[1.1.1]pentane carbonyl group?

Steric hindrance at the bridgehead carbon can impede amide bond formation. Use of coupling agents like EDCI/HOBt with slow addition of piperidine under low-temperature conditions (0–5°C) improves yield. Alternatively, flow chemistry systems (e.g., continuous-flow reactors) enhance mixing efficiency and reduce side reactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target engagement?

Q. How to resolve contradictions in reported synthetic yields for similar bicyclo[1.1.1]pentane derivatives?

Discrepancies often arise from variations in reaction scale, purification methods, or starting material quality. Replicate key steps (e.g., cycloaddition or fluorination) using Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading). Statistical analysis (e.g., ANOVA) can quantify the impact of each variable on yield .

Q. What in vitro assays are suitable for evaluating this compound’s neuropharmacological potential?

Prioritize assays targeting sigma-1 or NMDA receptors, given structural similarities to piperidine-based neuromodulators. Use radioligand binding assays (e.g., [3H]-DTG for sigma-1) and calcium flux assays in neuronal cell lines. Cross-validate results with computational docking studies to confirm binding poses .

Data Analysis and Optimization

Q. How to address poor solubility in aqueous buffers during biological testing?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability.
  • Prodrug approach : Introduce ionizable groups (e.g., phosphate esters) to the piperidine ring for temporary solubility enhancement. Monitor solubility via dynamic light scattering (DLS) and validate with HPLC-UV .

Q. What computational tools predict metabolic hotspots in this compound?

Software like MetaSite or GLORY identifies vulnerable sites (e.g., piperidine nitrogen or bicyclo C–F bond) for oxidative metabolism. Pair predictions with in vitro hepatocyte assays to prioritize derivatives with reduced CYP450-mediated degradation .

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